molecular formula C21H17NO4S B556957 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid CAS No. 1217706-09-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid

Cat. No. B556957
CAS RN: 1217706-09-6
M. Wt: 379.4 g/mol
InChI Key: RXQJSFSUCQXAJC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a fluorene group, a thiophene group, and an acetic acid group. The InChI code for this compound is 1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.44. It is recommended to be stored at 4°C. Its purity is listed as 98%. The compound’s linear formula is C21H17NO4S .

Scientific Research Applications

Tissue Engineering

Fmoc-(S)-3-Thienylglycine derivatives have been utilized in the development of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible and have the potential to act as extracellular matrices, which are crucial for tissue engineering. They support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that can aid in tissue regeneration .

Drug Delivery Systems

The self-assembling nature of Fmoc-derivatized peptides allows for the creation of hydrogels that can be used as drug delivery systems. These systems can be designed to respond to various stimuli, enabling controlled release of therapeutic agents at targeted sites within the body .

Biomedical Imaging

Fmoc-(S)-3-Thienylglycine derivatives can be incorporated into hydrogels that serve as contrast agents in biomedical imaging. Their chemical structure allows for the attachment of imaging moieties, which can enhance the visibility of biological structures during diagnostic procedures .

Bioprinting

The structural properties of Fmoc-derivatized peptides make them suitable for bioprinting applications. They can form stable structures that can be used to print three-dimensional biological tissues, which is a growing area of research in regenerative medicine .

Cell Culture Platforms

Due to their biocompatibility and tunable mechanical properties, Fmoc-(S)-3-Thienylglycine-based hydrogels can be used as platforms for cell culture. They provide a physiologically relevant environment that can mimic the conditions of the human body, facilitating the study of cellular behaviors in vitro .

Sensor Development

The responsiveness of Fmoc-derivatized peptide hydrogels to chemical and physical stimuli makes them ideal candidates for developing sensors. These sensors can detect changes in the environment, such as pH or temperature, and have potential applications in both medical diagnostics and environmental monitoring .

Mechanism of Action

Target of Action

Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation .

Mode of Action

The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group without affecting other parts of the molecule . Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond . This process is repeated multiple times to create a peptide chain of the desired length .

Pharmacokinetics

It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments .

Result of Action

The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes .

Action Environment

The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation . Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJSFSUCQXAJC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590423
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid

CAS RN

1217706-09-6
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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